molecular formula C27H25Cl2NO2 B2884731 [2-(2,4-dichlorophenyl)-1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 1005270-68-7

[2-(2,4-dichlorophenyl)-1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

Katalognummer: B2884731
CAS-Nummer: 1005270-68-7
Molekulargewicht: 466.4
InChI-Schlüssel: INDKDCSHSMWSOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is known as 2-(2,4-DICHLOROPHENYL)-1-METHYL-4-(4-METHYLBENZOYL)TETRAHYDRO-1H-PYRROL-3-YLMETHANONE . Its molecular formula is C27H25Cl2NO2 .


Molecular Structure Analysis

Detailed molecular structure analysis is not available in the sources I found .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties such as boiling point, melting point, and density are not specified in the sources .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship Studies

One area of research involving similar compounds focuses on the synthesis and investigation of their structure-activity relationships (SARs). For instance, the synthesis and SAR of a series of 4-aminobenzophenones demonstrated their high anti-inflammatory activity. These compounds, including ones structurally related to the specified chemical, have been shown to potently inhibit pro-inflammatory cytokines IL-1beta and TNF-alpha, suggesting their potential as anti-inflammatory agents. Additionally, these compounds were found to be potent and selective p38 MAP kinase inhibitors, highlighting their significance in medicinal chemistry and drug design for inflammatory diseases (Ottosen et al., 2003).

Development of Precipitation-Resistant Formulations

Research also extends into the formulation sciences, where similar compounds have been studied to develop suitable formulations for early toxicology and clinical studies. For instance, efforts to increase in vivo exposure of a poorly water-soluble compound led to the creation of solubilized, precipitation-resistant formulations. These formulations achieved higher plasma concentrations across species and improved dose proportionality, particularly in rats. Such developments are crucial for the pharmacokinetics and pharmacodynamics of potential therapeutic agents, ensuring effective delivery and bioavailability (Burton et al., 2012).

Investigating Isomorphism in Heterocyclic Analogues

Another interesting aspect of research into compounds like the one specified involves the study of isomorphism in heterocyclic analogues. Isomorphous structures obeying the chlorine-methyl exchange rule have been reported, showing how small modifications in molecular structure can lead to significant differences in chemical behavior and properties. Such studies are fundamental in understanding the crystallography and molecular dynamics of potential pharmaceutical compounds, impacting their synthesis and application in drug design (Swamy et al., 2013).

Applications in Neurological Disorders

Moreover, compounds structurally related to the specified molecule have been synthesized and evaluated as potential imaging agents for neurological disorders such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease demonstrates the broader implications of such compounds in neurology and personalized medicine. This highlights the intersection of organic chemistry, radiology, and neurology in advancing diagnostics and therapeutic monitoring (Wang et al., 2017).

Wirkmechanismus

The mechanism of action for this compound is not provided in the available sources .

Eigenschaften

IUPAC Name

[5-(2,4-dichlorophenyl)-1-methyl-4-(4-methylbenzoyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2NO2/c1-16-4-8-18(9-5-16)26(31)22-15-30(3)25(21-13-12-20(28)14-23(21)29)24(22)27(32)19-10-6-17(2)7-11-19/h4-14,22,24-25H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKDCSHSMWSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.